Comparative SHBG Binding Affinity and Serum Exposure of Gestodene vs. 3-Ketodesogestrel
In a cross-over study comparing Femovan (30 mcg EE/75 mcg gestodene) to Marvelon (30 mcg EE/150 mcg desogestrel), gestodene exhibited a significantly higher affinity for sex hormone-binding globulin (SHBG) and achieved much higher total serum levels [1].
| Evidence Dimension | SHBG binding affinity (Kd) and steady-state total serum concentration |
|---|---|
| Target Compound Data | Gestodene: SHBG Kd = 1.2 nM; Total serum concentration = 8.58 nmol/L |
| Comparator Or Baseline | 3-Ketodesogestrel (active metabolite of desogestrel): SHBG Kd = 4.7 nM; Total serum concentration = 2.37 nmol/L |
| Quantified Difference | Gestodene has a 3.9-fold higher SHBG affinity and a 3.6-fold higher total serum concentration. |
| Conditions | Crossover study; 30 mcg ethinylestradiol + 150 mcg desogestrel (Marvelon) vs. 30 mcg ethinylestradiol + 75 mcg gestodene (Femovan) in women; measured on day 21 of treatment cycle. |
Why This Matters
This demonstrates that Femovan delivers a higher total and bioavailable progestin load despite a 50% lower administered dose, a key pharmacokinetic distinction for research and clinical outcome prediction.
- [1] Hammond GL, et al. Serum distribution of two contraceptive progestins: 3-ketodesogestrel and gestodene. Contraception. 1994 Oct;50(4):301-18. PMID: 7813219. View Source
